N-(2-furylmethyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide
Description
"N-(2-furylmethyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide" is a chemical compound of interest in various scientific fields. Although there is no direct study on this exact compound, insights can be drawn from related research on substituted benzamides and sulfonamides which have been explored for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar substituted benzamides involves multistep chemical processes, including condensation, nucleophilic substitution, and amidation reactions. For instance, benzamides substituted with sulfonamide groups have been synthesized through direct condensation methods, offering pathways that might be applicable to the target compound (Liu, Guo, & Chen, 2015).
Molecular Structure Analysis
Structural characterization of similar compounds typically involves spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the molecular and electronic structure of sulfonamide derivatives has been extensively studied, highlighting the importance of structural analysis in understanding compound properties (FazilathBasha, Khan, Muthu, & Raja, 2021).
Chemical Reactions and Properties
Sulfonamide and benzamide derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. These reactions often influence the biological activity and solubility of the compounds. The chemical properties of these derivatives can be tailored through modifications at specific sites on the benzamide or sulfonamide moiety, impacting their reactivity and interaction with biological targets (Khazalpour & Nematollahi, 2015).
Physical Properties Analysis
The physical properties of benzamide and sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. For example, modifications in the sulfonamide group can significantly affect the water solubility and thermal stability of these compounds, which is important for their practical use and formulation (Hussain, Asiri, & Rahman, 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for understanding the behavior of benzamide and sulfonamide derivatives in biological systems and chemical syntheses. The electron-withdrawing or donating nature of substituents on the benzamide and sulfonamide moieties can influence these properties, affecting the compound's overall activity and utility (Gangapuram & Redda, 2009).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-18(25(4,20)21)13-9-15(23-3)14(22-2)8-12(13)16(19)17-10-11-6-5-7-24-11/h5-9H,10H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWRFRLVTQTQQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1C(=O)NCC2=CC=CO2)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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